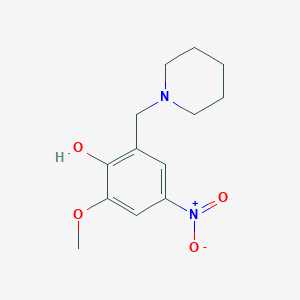
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, also known as MNPP, is a chemical compound that has been widely utilized in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is related to its affinity for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including ion channels, neurotransmitter transporters, and protein kinases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol binds to the sigma-1 receptor and modulates its activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been found to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and protein kinases. It has been shown to have neuroprotective effects in various neuronal cell models and animal models of neurodegenerative diseases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has also been found to have analgesic effects in animal models of pain and to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate concentrations of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in their experiments to avoid potential toxicity.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol. One direction is the development of more potent and selective sigma-1 receptor ligands. These ligands could be used to further study the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol and other sigma-1 receptor ligands in neurodegenerative diseases, pain, and addiction. Finally, the development of imaging agents for the sigma-1 receptor could allow for non-invasive imaging of the sigma-1 receptor in vivo, which could have important clinical applications.
Méthodes De Synthèse
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is synthesized through the reaction of 2-methoxy-4-nitrophenol with piperidine and formaldehyde. This reaction results in the formation of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, which is then purified through recrystallization. The synthesis of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.
Propriétés
IUPAC Name |
2-methoxy-4-nitro-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-11(15(17)18)7-10(13(12)16)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYJOMWLBMUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitro-6-(1-piperidinylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)

![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)


![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)